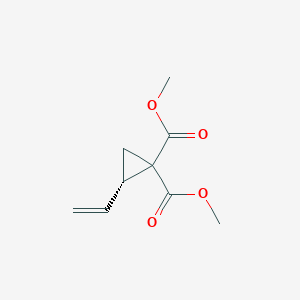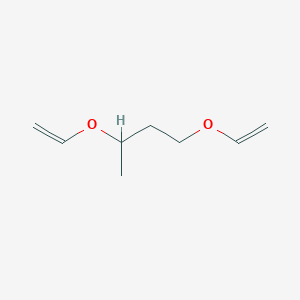
1,3-Bis(ethenyloxy)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(ethenyloxy)butane is an organic compound with the molecular formula C8H14O2. It is a type of ether, specifically a vinyl ether, characterized by the presence of two ethenyloxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(ethenyloxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromobutane with sodium vinylate. The reaction proceeds as follows:
Br-(CH2)3-Br+2CH2=CH-ONa→CH2=CH-O-(CH2)3-O-CH=CH2+2NaBr
This reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction, and the process is usually carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
化学反应分析
Types of Reactions
1,3-Bis(ethenyloxy)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl ether groups to alkyl ethers using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethenyloxy groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under reflux conditions.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkyl ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
科学研究应用
1,3-Bis(ethenyloxy)butane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1,3-Bis(ethenyloxy)butane involves its interaction with various molecular targets. In chemical reactions, the ethenyloxy groups act as electron-donating groups, facilitating nucleophilic attacks. The compound can also undergo polymerization reactions, where the vinyl groups participate in radical or ionic polymerization processes, leading to the formation of long-chain polymers.
相似化合物的比较
Similar Compounds
1,4-Bis(ethenyloxy)butane: Similar structure but with ethenyloxy groups at the 1 and 4 positions.
1,2-Bis(ethenyloxy)ethane: Shorter carbon chain with ethenyloxy groups at the 1 and 2 positions.
1,3-Dioxane: A cyclic ether with a similar oxygen-containing structure.
Uniqueness
1,3-Bis(ethenyloxy)butane is unique due to its specific positioning of the ethenyloxy groups, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for unique polymerization behavior and reactivity in substitution reactions, making it valuable in specialized applications.
属性
CAS 编号 |
53002-12-3 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC 名称 |
1,3-bis(ethenoxy)butane |
InChI |
InChI=1S/C8H14O2/c1-4-9-7-6-8(3)10-5-2/h4-5,8H,1-2,6-7H2,3H3 |
InChI 键 |
QVOHHWQAOFEPOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCOC=C)OC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




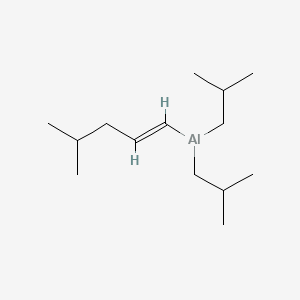



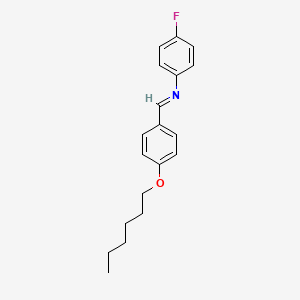
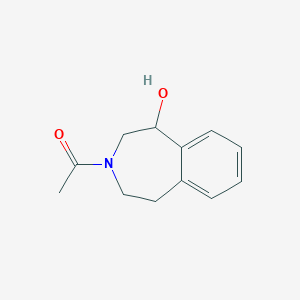
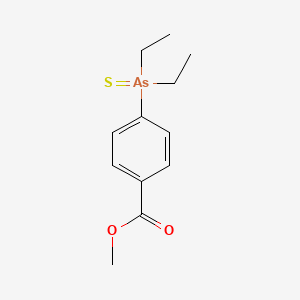
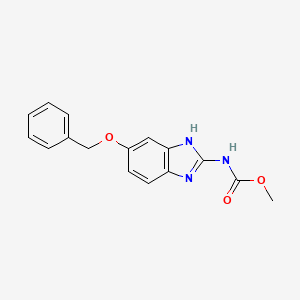
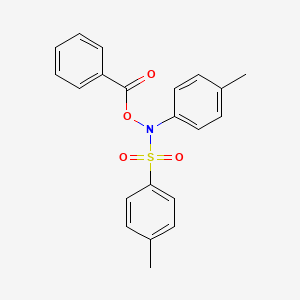
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
